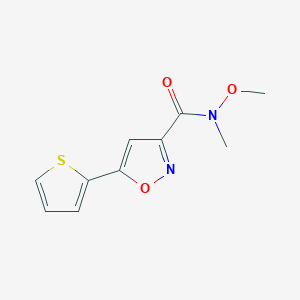
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with methoxyamine and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, are known for their anti-inflammatory and anesthetic properties.
Isoxazole Derivatives: Compounds like isoxazole-3-carboxylic acid derivatives, which are known for their antimicrobial and anticancer activities.
Uniqueness
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to its combination of a thiophene ring, an isoxazole ring, and a carboxamide group, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3S/c1-12(14-2)10(13)7-6-8(15-11-7)9-4-3-5-16-9/h3-6H,1-2H3 |
InChI Key |
FVLCEMUTPXERBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NOC(=C1)C2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















